molecular formula C11H13NO4 B1445163 4,4-Dimethoxy-1-(pyridin-2-yl)butane-1,3-dione CAS No. 1342248-24-1

4,4-Dimethoxy-1-(pyridin-2-yl)butane-1,3-dione

Cat. No.: B1445163
CAS No.: 1342248-24-1
M. Wt: 223.22 g/mol
InChI Key: YULXFVIJEQSCQZ-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-1-(pyridin-2-yl)butane-1,3-dione is an organic compound that features a pyridine ring attached to a butane-1,3-dione backbone with two methoxy groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxy-1-(pyridin-2-yl)butane-1,3-dione typically involves the reaction of pyridine-2-carbaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent demethylation to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethoxy-1-(pyridin-2-yl)butane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4-Dimethoxy-1-(pyridin-2-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione
  • 4,4-Dimethoxy-2,2’-bipyridine

Comparison: 4,4-Dimethoxy-1-(pyridin-2-yl)butane-1,3-dione is unique due to the presence of both methoxy groups and a pyridine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

4,4-dimethoxy-1-pyridin-2-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-11(16-2)10(14)7-9(13)8-5-3-4-6-12-8/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULXFVIJEQSCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)CC(=O)C1=CC=CC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-acetylpyridine (3.0 g, 24.8 mmol) and methyl dimethoxyacetate (3.32 g, 24.8 mmol) in anhydrous diethyl ether (45 mL) was treated with sodium methoxide 4.37M in methanol (5.67 mL, 24.8 mmol) at 0° C. The resulting mixture was stirred at room temperature for 3 days, and then diluted with ethyl acetate (10 mL). After cooling to 0° C., the reaction mixture was neutralized with 1N hydrochloric acid until pH 6-7 was reached. Water was added (10 mL) and the layers were separated. The organic layer was washed with brine (25 mL), dried over sodium sulfate and concentrated in vacuo to provide 4,4-dimethoxy-1-(pyridin-2-yl)butane-1,3-dione (9a) (5.11 g, 22.9 mmol, 92%) which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.67 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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